molecular formula C19H13AsI2O2 B13791896 [4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide CAS No. 7356-67-4

[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide

Cat. No.: B13791896
CAS No.: 7356-67-4
M. Wt: 602.0 g/mol
InChI Key: CFLBLPWSNKOODH-UHFFFAOYSA-N
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Description

[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide: is a chemical compound with the molecular formula C₁₉H₁₃AsI₂O₂ and a molecular weight of 602.04 g/mol This compound is characterized by the presence of an arsonous diiodide group attached to a phenyl ring, which is further substituted with a phenoxybenzoyl group

Preparation Methods

The synthesis of [4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide typically involves the reaction of 4-phenoxybenzoyl chloride with 4-aminophenylarsine diiodide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide: undergoes various chemical reactions, including:

Scientific Research Applications

[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide: has several applications in scientific research, including:

Comparison with Similar Compounds

[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide: can be compared with other arsonous compounds such as:

    [4-(4-Methoxybenzoyl)phenyl]arsonous diiodide: Similar structure but with a methoxy group instead of a phenoxy group.

    [4-(4-Chlorobenzoyl)phenyl]arsonous diiodide: Contains a chlorobenzoyl group instead of a phenoxybenzoyl group.

    [4-(4-Nitrobenzoyl)phenyl]arsonous diiodide: Features a nitro group in place of the phenoxy group.

The uniqueness of This compound lies in its specific phenoxybenzoyl substitution , which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

7356-67-4

Molecular Formula

C19H13AsI2O2

Molecular Weight

602.0 g/mol

IUPAC Name

(4-diiodoarsanylphenyl)-(4-phenoxyphenyl)methanone

InChI

InChI=1S/C19H13AsI2O2/c21-20(22)16-10-6-14(7-11-16)19(23)15-8-12-18(13-9-15)24-17-4-2-1-3-5-17/h1-13H

InChI Key

CFLBLPWSNKOODH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[As](I)I

Origin of Product

United States

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